2,3-Diamino-4-methylbenzonitrile
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Overview
Description
2,3-Diamino-4-methylbenzonitrile is an organic compound with the molecular formula C8H9N3 It is a derivative of benzonitrile, characterized by the presence of two amino groups at the 2nd and 3rd positions and a methyl group at the 4th position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diamino-4-methylbenzonitrile typically involves the nitration of 4-methylbenzonitrile followed by reduction. One common method includes the following steps:
Nitration: 4-Methylbenzonitrile is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups at the desired positions.
Reduction: The resulting nitro compound is then reduced using a reducing agent such as iron powder in the presence of hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,3-Diamino-4-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: Further reduction can lead to the formation of corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder, tin chloride, or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding diamines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,3-Diamino-4-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.
Industry: Used in the production of dyes, pigments, and advanced materials.
Mechanism of Action
The mechanism of action of 2,3-Diamino-4-methylbenzonitrile involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and interact with enzymes or receptors, influencing biological pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-methylbenzonitrile
- 3-Amino-4-methylbenzonitrile
- 4-Amino-3-methylbenzonitrile
Uniqueness
2,3-Diamino-4-methylbenzonitrile is unique due to the presence of two amino groups at specific positions, which can lead to distinct chemical reactivity and biological activity compared to its monoamino counterparts. This structural feature allows for more versatile applications in synthesis and potential therapeutic uses.
Properties
Molecular Formula |
C8H9N3 |
---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
2,3-diamino-4-methylbenzonitrile |
InChI |
InChI=1S/C8H9N3/c1-5-2-3-6(4-9)8(11)7(5)10/h2-3H,10-11H2,1H3 |
InChI Key |
JXGPPDOLLQYHSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C#N)N)N |
Origin of Product |
United States |
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